
A Technical Guide to (R)-N-(Methoxycarbonyl)-
phenylglycine: Nomenclature, Synthesis, and

Application

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

(R)-2-

((Methoxycarbonyl)amino)-2-

phenylacetic acid

Cat. No.: B152191 Get Quote

Prepared by: Gemini, Senior Application Scientist

Abstract
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral non-proteinogenic amino

acid derivative of significant interest in pharmaceutical development. Its precise

stereochemistry and functional groups make it a valuable building block for the synthesis of

complex therapeutic agents. This technical guide provides a comprehensive overview of this

compound, beginning with its systematic nomenclature and commonly used synonyms. We will

delve into its physicochemical properties, outline a standard laboratory-scale synthesis, detail

robust analytical methods for its characterization, and discuss its primary applications within the

field of drug discovery. This document is intended for researchers, chemists, and drug

development professionals who require a detailed, practical understanding of this important

synthetic intermediate.

Part 1: Chemical Identity and Nomenclature
Accurate identification of chemical entities is paramount for reproducibility and regulatory

compliance in scientific research. (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is
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known by several names in literature and commercial catalogs. Understanding these synonyms

is crucial for effective literature searches and material procurement.

The compound's structure is based on phenylglycine, an amino acid with a phenyl group

attached to the α-carbon. The "(R)" designation specifies the stereochemistry at this chiral

center. The amino group is protected with a methoxycarbonyl group (-COOCH₃), a common

strategy in peptide synthesis to prevent unwanted side reactions.

Table 1: Synonyms and Chemical Identifiers

Identifier Type Value Source(s)

Primary IUPAC Name

(2R)-2-
[(methoxycarbonyl)amino]-
2-phenylacetic acid

Common Synonym
N-Methoxycarbonyl-D-

phenylglycine
[1]

Abbreviated Name Moc-D-Phg-OH [2]

CAS Registry Number 50890-96-5 [1][3]

Molecular Formula C₁₀H₁₁NO₄ [1]

Molecular Weight 209.20 g/mol

| InChI Key | GOJLQSAREKTKPT-MRVPVSSYSA-N | |

Other synonyms found in chemical databases and supplier catalogs include:

(R)-2-(Methoxycarbonylamino)-2-phenylaceticaci[1]

(αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid[1]

(R)-2-(Methoxycarbonylamino)-2-phenylethanoic acid[1]

The "D" in "D-phenylglycine" is an older nomenclature system that, in this case, corresponds to

the (R) configuration based on the Cahn-Ingold-Prelog priority rules.
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Part 2: Physicochemical Properties and Analytical
Characterization
Understanding the physical and chemical properties of (R)-N-(Methoxycarbonyl)-phenylglycine

is essential for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Properties

Property Value Reference(s)

Physical Form
White to almost white
powder or crystals

[1]

Melting Point 120 °C [1][4]

Boiling Point 391.3 ± 35.0 °C (Predicted) [1]

Density 1.283 ± 0.06 g/cm³ (Predicted) [1]

pKa 3.96 ± 0.10 (Predicted) [1]

| Storage Conditions | Room temperature, sealed in a dry environment. Air sensitive. |[1][4] |

Analytical Workflow for Quality Control
Ensuring the identity and purity of (R)-N-(Methoxycarbonyl)-phenylglycine is critical for its

successful application in drug synthesis. A multi-step analytical approach is recommended.
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Caption: Standard analytical workflow for the quality control of (R)-N-(Methoxycarbonyl)-

phenylglycine.

Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the

purity of non-volatile organic compounds. For chiral molecules like this one, a chiral stationary

phase is required to determine enantiomeric purity.

Objective: To determine the chemical and enantiomeric purity of a sample of (R)-N-

(Methoxycarbonyl)-phenylglycine.
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Instrumentation & Reagents:

HPLC system with a UV detector

Chiral column (e.g., Chiralcel OD-H or equivalent)

HPLC-grade Acetonitrile (ACN)

HPLC-grade Water

Formic Acid (FA) or Trifluoroacetic acid (TFA)

Sample dissolved in mobile phase diluent (e.g., 50:50 ACN/Water)[5]

Procedure:

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is an

isocratic mixture of Acetonitrile and Water with a small amount of an acid modifier (e.g., 0.1%

FA). For example, 70:30 ACN:H₂O + 0.1% FA.

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in

1 mL of the mobile phase diluent to create a 1 mg/mL stock solution.[5]

System Setup:

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0

mL/min) until a stable baseline is achieved.

Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g.,

220 nm or 254 nm).

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

Data Analysis:

Record the chromatogram for a sufficient run time to allow all components to elute.
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The peak corresponding to (R)-N-(Methoxycarbonyl)-phenylglycine should be the major

peak.

The peak for the (S)-enantiomer, if present, will have a different retention time.

Calculate the chemical purity by dividing the area of the main peak by the total area of all

peaks.

Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R

+ Area_S)] * 100.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the desired (R)-

enantiomer and a flat baseline with minimal other peaks indicates high chemical purity. The

separation from the (S)-enantiomer peak, if observed, validates the enantiomeric purity

assessment. The method's robustness can be confirmed by analyzing a racemic (D/L) standard

to ensure the column is capable of separating both enantiomers.[5]

Part 3: Synthesis and Applications
(R)-N-(Methoxycarbonyl)-phenylglycine is not a naturally occurring compound and must be

produced through chemical synthesis. Its primary value lies in its role as a chiral building block

in the pharmaceutical industry.

Synthetic Pathway Overview
A common and straightforward method for preparing this compound is through the N-protection

of the parent amino acid, (R)-phenylglycine (also known as D-phenylglycine).[6]
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Synthesis of (R)-N-(Methoxycarbonyl)-phenylglycine
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Caption: Synthetic workflow for the preparation of the title compound from (R)-phenylglycine.

Causality in Experimental Design: The synthesis is typically performed under Schotten-

Baumann conditions. This involves using an aqueous basic solution (like sodium bicarbonate or

sodium hydroxide) as the solvent. The base serves two critical functions:

Deprotonation: It deprotonates the amino group of (R)-phenylglycine, converting it into a

more potent nucleophile, which is necessary to attack the electrophilic carbonyl carbon of

methyl chloroformate.

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the

reaction, preventing it from protonating the unreacted starting material and stopping the

reaction.
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This two-phase system (aqueous base and an organic reactant) is efficient and allows for

simple workup, as the product can be precipitated by acidification.

Application in Drug Development
Non-proteinogenic amino acids like phenylglycine and its derivatives are crucial components in

modern pharmaceuticals.[7] They offer several advantages over their natural counterparts,

including:

Increased Proteolytic Stability: The unnatural side chains can sterically hinder the approach

of proteases, increasing the drug's half-life in the body.

Conformational Constraint: Incorporating these structures can lock a peptide-based drug into

a specific bioactive conformation, increasing its potency and selectivity for its target.[7]

Novel Interactions: The unique phenyl group can form additional binding interactions (e.g.,

pi-stacking) with the target receptor or enzyme, enhancing affinity.

(R)-N-(Methoxycarbonyl)-phenylglycine is specifically identified as a key intermediate in the

synthesis of antiviral drugs such as Velpatasvir, an inhibitor of the hepatitis C virus NS5A

protein.[1] The methoxycarbonyl protecting group is stable under many reaction conditions but

can be removed when needed during a multi-step synthesis. Its role as a building block allows

for the precise installation of the required (R)-phenylglycine moiety into the final complex drug

molecule.[7]

Conclusion
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, more commonly known as N-

Methoxycarbonyl-D-phenylglycine, is a well-defined chemical entity with significant utility in

medicinal chemistry. Its identity is established by a set of consistent synonyms and unique

identifiers, particularly its CAS number, 50890-96-5. Its synthesis from D-phenylglycine is

straightforward, and its purity can be reliably assessed using standard analytical techniques

like chiral HPLC. The primary importance of this compound lies in its application as a

specialized chiral building block, enabling the efficient and stereocontrolled synthesis of

complex pharmaceuticals, most notably in the antiviral field. A thorough understanding of its

properties and handling, as detailed in this guide, is essential for its effective use in research

and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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